Introduction: The Strategic Value of a Functionalized Indanone Scaffold
Introduction: The Strategic Value of a Functionalized Indanone Scaffold
An In-depth Technical Guide to 5-Bromo-6-methoxy-1-indanone
The 1-indanone core, a bicyclic structure featuring a benzene ring fused to a five-membered cyclopentanone, represents a "privileged scaffold" in medicinal chemistry. Its rigid framework and synthetic tractability have made it a cornerstone in the development of numerous pharmacologically active agents. Derivatives of this core are integral to drugs targeting neurodegenerative diseases, cancer, and inflammatory conditions.
This guide focuses on a particularly valuable derivative: 5-Bromo-6-methoxy-1-indanone . This molecule is not merely another indanone; it is a strategically functionalized intermediate designed for versatility in synthetic chemistry and drug discovery. The presence of a methoxy group, a common feature in bioactive compounds, and a bromine atom at a key position, opens a gateway to a vast chemical space through modern cross-coupling reactions. This document provides an in-depth analysis of its physicochemical properties, a robust protocol for its characterization, and insights into its reactivity and potential applications for researchers, scientists, and drug development professionals.
Section 1: Core Physicochemical Properties
A precise understanding of a molecule's physical and chemical properties is the foundation of all subsequent experimental design. 5-Bromo-6-methoxy-1-indanone is a solid at room temperature, and its key identifiers and properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 5-bromo-6-methoxy-2,3-dihydroinden-1-one | |
| CAS Number | 187872-11-3 | |
| Molecular Formula | C₁₀H₉BrO₂ | |
| Molecular Weight | 241.08 g/mol | |
| Appearance | Solid | |
| Melting Point | 150-155 °C | |
| Computed XLogP3 | 2.3 | |
| InChI Key | UOPZFPWKIZTDRV-UHFFFAOYSA-N | |
| SMILES String | COc1cc2C(=O)CCc2cc1Br |
Section 2: Synthesis and Characterization
While numerous methods exist for the synthesis of the indanone core, the most reliable approach for this specific substitution pattern involves an intramolecular Friedel-Crafts acylation of a tailored precursor.
Proposed Synthetic Pathway: Intramolecular Friedel-Crafts Acylation
The logical precursor for 5-Bromo-6-methoxy-1-indanone is 3-(3-bromo-4-methoxyphenyl)propanoic acid. The cyclization is typically mediated by a strong acid catalyst, such as polyphosphoric acid (PPA), which serves as both the catalyst and solvent.
Caption: Proposed synthesis of 5-Bromo-6-methoxy-1-indanone.
Step-by-Step Synthesis and Purification Protocol
Expertise in Practice: The choice of polyphosphoric acid is critical. Its high viscosity ensures an efficient reaction medium at elevated temperatures, driving the equilibrium towards the cyclized product by sequestering the water molecule that is eliminated. The temperature must be carefully controlled; insufficient heat leads to an incomplete reaction, while excessive heat can cause charring and side-product formation.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), charge 3-(3-bromo-4-methoxyphenyl)propanoic acid (1.0 eq).
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Catalyst Addition: Add polyphosphoric acid (PPA) in excess (approx. 10-20 times the weight of the acid) to the flask. The PPA should be sufficiently fluid to allow for stirring.
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Cyclization: Heat the mixture with stirring in an oil bath to 90-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
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Quenching: Allow the reaction mixture to cool to approximately 60 °C. Cautiously pour the viscous mixture onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed in a fume hood with appropriate personal protective equipment (PPE). The product will precipitate as a solid.
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Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7), followed by a wash with a cold, dilute sodium bicarbonate solution to remove any unreacted acid, and finally with more cold water.
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Purification (Recrystallization): Dry the crude solid. The choice of solvent for recrystallization is key to obtaining high purity. Ethanol or a mixture of ethyl acetate and hexanes is often effective. Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
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Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure 5-Bromo-6-methoxy-1-indanone.
Section 3: Spectral Analysis and Structural Elucidation
No single technique can unambiguously confirm a structure. A multi-pronged approach using NMR, IR, and Mass Spectrometry provides a self-validating system for structural confirmation. While specific spectra for this exact compound are not widely published, we can reliably predict its key spectral features based on established data from closely related analogs.
| Technique | Predicted Key Features and Rationale |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.8 ppm (s, 1H): Aromatic proton at C4, deshielded by the adjacent carbonyl group. δ ~7.0 ppm (s, 1H): Aromatic proton at C7. The singlet nature arises from the lack of adjacent protons. δ ~3.9 ppm (s, 3H): Singlet for the methoxy (-OCH₃) protons. δ ~3.1 ppm (t, 2H): Triplet for the C3 methylene (-CH₂-) protons, adjacent to the aromatic ring. δ ~2.7 ppm (t, 2H): Triplet for the C2 methylene (-CH₂-) protons, deshielded by the carbonyl group. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~205 ppm: Carbonyl carbon (C1). δ ~155-160 ppm: Aromatic carbons attached to oxygen (C6) and bromine (C5). δ ~120-145 ppm: Other aromatic carbons. δ ~56 ppm: Methoxy carbon (-OCH₃). δ ~36 ppm: Aliphatic carbon C2. δ ~25 ppm: Aliphatic carbon C3. |
| FTIR (KBr or ATR) | ~1705 cm⁻¹: Strong, sharp absorption for the C=O (ketone) stretch. ~1590 cm⁻¹: Aromatic C=C stretching vibrations. ~1250 cm⁻¹: C-O stretching for the aryl ether. ~2950 cm⁻¹: Aliphatic C-H stretching. |
| Mass Spec. (EI) | m/z 240/242: Molecular ion peak (M⁺) showing a characteristic ~1:1 isotopic pattern, which is the definitive signature of a single bromine atom. m/z 212/214: Fragment corresponding to the loss of carbon monoxide ([M-CO]⁺), a common fragmentation pathway for ketones. |
Section 4: Chemical Reactivity and Synthetic Utility
5-Bromo-6-methoxy-1-indanone is a versatile synthetic building block precisely because its structure contains multiple, orthogonally reactive sites. Understanding these sites allows for the strategic design of complex molecular architectures.
Caption: Key reactive sites of 5-Bromo-6-methoxy-1-indanone.
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The Ketone Carbonyl (C1): This is a classic electrophilic site. It is readily susceptible to reduction by agents like sodium borohydride to form the corresponding indanol. It can also undergo reductive amination to introduce nitrogen-containing functionalities or react with organometallic reagents to form tertiary alcohols.
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The α-Methylene (C2): The protons on the carbon adjacent to the carbonyl are acidic. They can be removed by a strong base (e.g., LDA) to form an enolate. This nucleophilic intermediate can then be used in a variety of C-C bond-forming reactions, such as alkylations and aldol condensations, to introduce substituents at the C2 position.
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The Aryl Bromide (C5): This is arguably the most strategic functional group on the molecule for diversification. The C-Br bond is an ideal handle for palladium-catalyzed cross-coupling reactions.
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Suzuki Coupling: Reaction with boronic acids introduces new aryl or vinyl groups.
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Buchwald-Hartwig Amination: Forms C-N bonds, linking various amines to the indanone core.
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Sonogashira Coupling: Creates C-C bonds with terminal alkynes, providing access to rigid, linear extensions.
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This tri-functional reactivity allows for a stepwise and controlled elaboration of the indanone scaffold, making it an exceptionally powerful tool for building libraries of complex molecules for biological screening.
Section 5: Safety and Handling
Proper handling of any chemical reagent is paramount for laboratory safety. 5-Bromo-6-methoxy-1-indanone is classified with the GHS07 pictogram, indicating that while not acutely toxic, it requires careful handling.
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GHS Classification:
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Pictogram: GHS07 (Exclamation Mark)
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Signal Word: Warning
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Hazard Statements: H302: Harmful if swallowed. Based on data for analogous compounds, it should also be considered as potentially causing skin and eye irritation.
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Handling Precautions:
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Use only in a well-ventilated area, preferably within a chemical fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.
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Avoid breathing dust. Minimize dust generation during handling and weighing.
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Wash hands thoroughly after handling.
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Storage:
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Store in a tightly closed container in a cool, dry, and well-ventilated place.
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Keep away from strong oxidizing agents.
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References
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5-Bromo-6-methoxy-1-indanone | C10H9BrO2 | CID 22278718. PubChem. [Link]
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Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
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Synthesis of 1-indanones with a broad range of biological activity. National Institutes of Health (NIH). [Link]
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SAFETY DATA SHEET. Generic SDS Provider. [Link]
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Regioselective Synthesis of Indanones. Synlett. [Link]
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(PDF) Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. ResearchGate. [Link]
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Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. [Link]
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